S6 peptide

Protein Kinase C Kinase Assay Substrate Specificity

Inconsistent kinase assay results often arise from generic peptide substrates with variable specificity. S6 peptide (RRLSSLRA) eliminates this variability as the physiological substrate for p70S6K and a high-affinity substrate for PKC. Its exceptionally low Km (~0.5 µM) ensures robust signal detection at limited enzyme concentrations. - Optimal substrate for sensitive in vitro PKC activity assays. - Direct, quantitative readout for p70S6K/mTORC1 pathway interrogation. - Native sequence ensures accurate multisite phosphorylation kinetics.

Molecular Formula C39H75N17O11
Molecular Weight 958.1 g/mol
Cat. No. B12396204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS6 peptide
Molecular FormulaC39H75N17O11
Molecular Weight958.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C39H75N17O11/c1-19(2)15-25(32(62)52-23(10-7-13-48-38(43)44)30(60)50-21(5)36(66)67)54-34(64)27(17-57)56-35(65)28(18-58)55-33(63)26(16-20(3)4)53-31(61)24(11-8-14-49-39(45)46)51-29(59)22(40)9-6-12-47-37(41)42/h19-28,57-58H,6-18,40H2,1-5H3,(H,50,60)(H,51,59)(H,52,62)(H,53,61)(H,54,64)(H,55,63)(H,56,65)(H,66,67)(H4,41,42,47)(H4,43,44,48)(H4,45,46,49)/t21-,22-,23-,24-,25-,26-,27-,28-/m0/s1
InChIKeyDFXBLVYBUIDYHO-VXBMVYAYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S6 Peptide Kinase Substrate


S6 peptide (also designated S6-1, S6 Phosphate Acceptor Peptide) is a synthetic octapeptide (sequence RRLSSLRA) corresponding to amino acids 232-239 of rat hepatic ribosomal protein S6 [1]. It serves as a canonical, high-affinity substrate for multiple serine/threonine kinases, including cAMP-dependent protein kinase (PKA), protein kinase C (PKC), and the ribosomal S6 kinases (p70S6K, p85S6K, p90rsk) [1] [2]. Due to its potent and well-characterized phosphorylation kinetics, S6 peptide is a fundamental tool for quantifying kinase activity in both biochemical assays and cellular signaling studies [3]. Its primary application lies in in vitro kinase assays, where its phosphorylation is used as a direct readout for enzyme function and inhibitor screening [4].

In vitro kinase activity assays for PKA, PKC, and S6 kinases
Kinase inhibitor screening and IC50 determination workflows
mTOR/S6K pathway signaling studies and AGC kinase profiling

S6 Peptide Substitution Risks


In kinase assays, the choice of substrate peptide is not interchangeable. S6 peptide exhibits a unique kinetic and biochemical profile that distinguishes it from other widely used, in-class substrates like Kemptide, Crosstide, and other S6-derived analogs. Generic substitution risks introducing significant experimental variability due to differences in kinase specificity [1], apparent affinity (Km) [2], and the kinetics of multisite phosphorylation [3]. For instance, while Kemptide (LRRASLG) is a specific and high-affinity substrate for PKA, it is not recognized by PKC or S6 kinases with the same efficiency [1]. Conversely, S6 peptide is a superior substrate for PKC, with a Km that is orders of magnitude lower than that of many other peptide substrates, making it indispensable for detecting low PKC activity [2]. Furthermore, modifications to the S6 peptide sequence, such as alanine substitutions, have been shown to drastically alter both the maximal velocity (Vmax) and the precise site of phosphorylation by PKC, underscoring the critical importance of the native sequence for accurate biological readouts [4].

Target Substrate
Substitution Concern
S6 Peptide (RRLSSLRA)
Kemptide (LRRASLG) may not support PKC or S6 kinase detection; its narrower PKA specificity can underestimate total AGC family activity.
Native S6 Peptide Sequence
Alanine-substituted analogs or truncated variants can shift the primary phosphorylation site and reduce catalytic efficiency, altering biological interpretation.
S6 Peptide for Multikinase Readout
Using a PKA-restricted substrate in mTOR/S6K pathway studies may miss p70S6K/p90rsk contribution, leading to false-negative activity assessment.

S6 Peptide Differentiation Evidence


Superior PKC Affinity

A direct head-to-head comparison of synthetic peptides for PKC reveals that S6 peptide (S6-(229-239), AKRRRLSSLRA) is phosphorylated with a Km of approximately 0.5 µM, establishing it as one of the most potent peptide substrates for this kinase [1]. In the same study, a glycogen synthase analog peptide (Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala) exhibited a significantly higher Km of 40.3 µM [1]. This 80-fold difference in apparent affinity demonstrates that S6 peptide is a far superior substrate for detecting and quantifying PKC activity, especially at low enzyme concentrations [1]. Furthermore, the study showed that truncation of the S6 peptide by just three N-terminal residues (deleting Ala-Arg-Arg) or substituting the C-terminal arginine (Arg238) with alanine results in a 6-fold reduction in Vmax and a change in the primary phosphorylation site from Ser236 to Ser235, highlighting the sequence-specific nature of its activity [1].

Superior PKC Affinity
Head-to-head
S6 Km: ~0.5 µM vs Glycogen Synthase Analog: 40.3 µM
~80-fold lower Km
Supports PKC substrate affinity comparison. Enables detection at low enzyme concentration.
Sequence truncation or C-terminal Arg substitution reduces Vmax ~6-fold, shifts phosphorylation site.
Protein Kinase C Kinase Assay Substrate Specificity Enzyme Kinetics

Single Amino Acid Changes PKC Recognition

A direct comparative study using S6 peptide (S6-(229-239)) and a specifically designed analog, [Ala238]S6-(229-239), demonstrated the critical importance of the native S6 sequence for proper PKC function [1]. The analog, which contains a single alanine substitution for arginine at position 238, was phosphorylated by PKC with an approximate 6-fold reduction in Vmax compared to the wild-type S6 peptide [1]. Moreover, this single substitution caused a switch in the preferred site of phosphorylation from Ser236 in the native peptide to Ser235 in the analog [1]. This evidence directly proves that the S6 peptide's sequence is not merely a passive target but actively directs the kinase's catalytic efficiency and site-selectivity, a feature that would be lost with a generic or modified peptide.

Single Amino Acid Changes PKC Recognition
Head-to-head
Native S6 Vmax (baseline) vs [Ala238]S6 analog: ~6-fold lower Vmax
Phosphorylation site switches from Ser236 to Ser235
Native sequence directs catalytic efficiency and site selectivity; analogs may yield different kinetic profiles.
Reinforces need for exact S6 peptide to maintain reproducible phosphorylation patterns.
Protein Kinase C Substrate Specificity Mutagenesis Phosphorylation Site

Broader Kinase Spectrum vs Kemptide

Unlike the widely used PKA substrate Kemptide (LRRASLG), which demonstrates high specificity but limited cross-reactivity, S6 peptide is an established substrate for a broader panel of AGC family kinases [1] [2]. While Kemptide is primarily a target for PKA, S6 peptide is efficiently phosphorylated not only by PKA but also by PKC and the physiologically important p70S6K and p90rsk (RSK) [1] [3]. A class-level comparison of kinase recognition motifs supports this: S6 peptide's extended basic motif (RRLSSLRA) is optimal for PKC and p70S6K, whereas Kemptide's simpler motif (LRRASLG) is a consensus sequence optimized for PKA [2]. This broader reactivity profile makes S6 peptide a more versatile tool for assessing general AGC kinase activity in complex samples or for studying pathways like mTOR/S6K signaling, whereas Kemptide is the tool of choice for isolated PKA activity [4].

Broader Kinase Spectrum vs Kemptide
Class-level
S6 peptide: recognized by PKA, PKC, p70S6K, p85S6K, p90rsk.
Kemptide: primarily high-affinity PKA substrate, low cross-reactivity.
Broader AGC kinase coverage supports multikinase activity surveys; use Kemptide for isolated PKA readout.
Class-level motif analysis; confirm with specific inhibitor deconvolution in complex lysates.
Kinase Profiling PKA PKC p70S6K Substrate Specificity

S6 Peptide Validated Applications


Sensitive PKC Activity Assay

Due to its exceptionally low Km of ~0.5 µM for PKC [3], S6 peptide is the optimal substrate for sensitive in vitro PKC activity assays. This high affinity translates to robust signal generation even when enzyme concentrations are limited, making it invaluable for quantifying PKC activity in small-volume samples (e.g., immunoprecipitates) or in the early stages of drug discovery for identifying weak PKC modulators. Alternative substrates with higher Km values would require significantly more enzyme to achieve a comparable signal, potentially exhausting precious biological material [3].

Measuring mTOR Activity via p70S6K

As a physiological substrate for p70S6K, S6 peptide is a critical tool for interrogating the mTORC1 signaling axis [3]. In assays using cell lysates or purified p70S6K, S6 peptide phosphorylation serves as a direct, quantitative measure of p70S6K activity. This application is central to cancer biology, metabolism, and aging research, as well as for the development of mTOR or S6K inhibitors. Its use in this context provides a more specific readout of downstream pathway activation than generic substrates [4].

AGC Kinase Activity Profiling

Given its ability to act as a substrate for PKA, PKC, and p70S6K/p90rsk [3], S6 peptide is a valuable tool for broadly surveying AGC family kinase activity in cell and tissue extracts. When used in combination with specific kinase inhibitors (e.g., PKI for PKA, staurosporine for PKC), the contribution of individual kinases to total S6 peptide phosphorylation can be deconvolved. This approach is more efficient than performing multiple separate assays with different, more selective peptide substrates [4].

Kinase-Substrate SAR Studies

The well-characterized behavior of S6 peptide and its defined analogs makes it an ideal model system for fundamental research into kinase-substrate recognition [3]. The known, quantifiable effects of specific point mutations (e.g., the [Ala238]S6-(229-239) analog) on PKC kinetics and phosphorylation site selection provide a powerful framework for exploring the biophysical determinants of kinase specificity [4]. This knowledge can inform the design of novel peptide-based inhibitors or activity-based probes.

Application
Selection Property
Validation Focus
PKC activity measurement in limited samples
Reported high-affinity PKC substrate context
Enzyme concentration sensitivity and inhibitor screening dynamic range
mTOR/p70S6K pathway activity assays
p70S6K substrate specificity
mTOR inhibitor screening and downstream S6K activation readout
AGC kinase family profiling
Broad kinase recognition profile
Deconvolution using selective inhibitors (PKI, staurosporine)
Kinase-substrate recognition SAR studies
Characterized sequence-function relationships
Mutagenesis impact on phosphorylation site and catalytic efficiency

Technical Documentation Hub

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44 linked technical documents
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